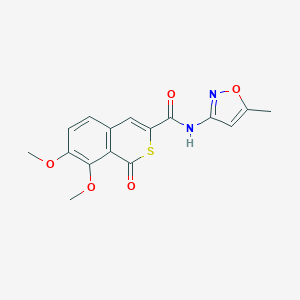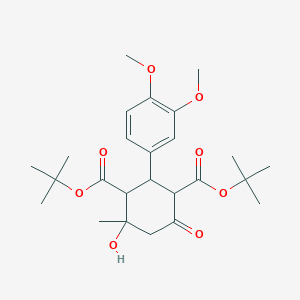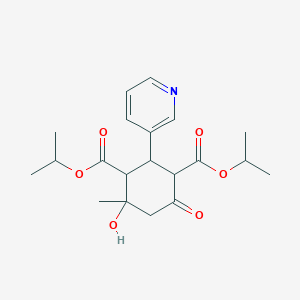![molecular formula C19H22N2O3 B367013 {1-[4-(2-méthoxyphénoxy)butyl]-1H-benzimidazol-2-yl}méthanol CAS No. 853752-87-1](/img/structure/B367013.png)
{1-[4-(2-méthoxyphénoxy)butyl]-1H-benzimidazol-2-yl}méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxybutyl side chain
Applications De Recherche Scientifique
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to changes in the biological activity of the target .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, often leading to changes in the biological activity of the pathway .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to have various molecular and cellular effects, often leading to changes in the biological activity of the cell .
Analyse Biochimique
Biochemical Properties
. Based on its structural features, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in a cell. The benzimidazole core, for instance, is known to interact with various enzymes and receptors, potentially influencing their activity .
Cellular Effects
Given its structural similarity to other benzimidazole derivatives, it might influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol at different dosages in animal models have not been reported yet . Future studies could provide valuable insights into its threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of benzimidazole with 4-(2-methoxyphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of {1-[4-(2-carboxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol.
Reduction: Formation of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methane.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2-methoxyphenoxy)butyl]piperazine: Similar structure but with a piperazine ring instead of a benzimidazole core.
2-methoxy-N-(3-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide: Contains an acetamide group and a longer side chain.
Uniqueness
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is unique due to its combination of a benzimidazole core and a methoxyphenoxybutyl side chain, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRNDJFUWHBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)
![1-(Diphenylacetyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B366948.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)

![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)

![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)



